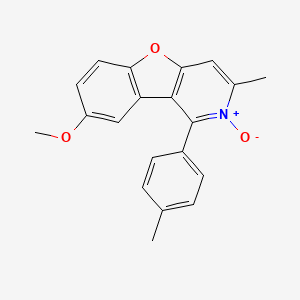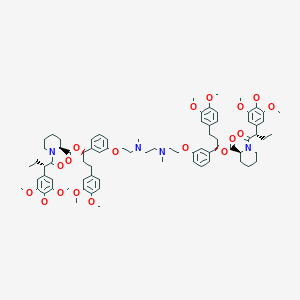
Rapamycin analog-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rapamycin analog-2 is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its analogs are known for their potent inhibitory effects on the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival . This compound has been developed to enhance the pharmacokinetic properties and reduce the side effects associated with rapamycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rapamycin analog-2 involves several steps, including the modification of the rapamycin structure to improve its selectivity and potency. One common approach is to replace specific functional groups on the rapamycin molecule with other chemical groups that enhance its binding affinity to the mTOR complex . For example, replacing a hydroxyl group at the C-42 position with a tetrazole ring has been shown to improve the compound’s stability and efficacy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces hygroscopicus to produce rapamycin, followed by chemical modification to obtain the desired analog . The fermentation process is optimized to maximize the yield of rapamycin, which is then purified and subjected to further chemical reactions to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Rapamycin analog-2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents, reducing agents, and various organic solvents . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently .
Major Products Formed: The major products formed from the chemical reactions involving this compound include various derivatives with improved pharmacokinetic properties and reduced side effects . These derivatives are tested for their efficacy and safety in preclinical and clinical studies .
Wissenschaftliche Forschungsanwendungen
Rapamycin analog-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mTOR pathway and its role in cellular processes . In biology, it is used to investigate the mechanisms of cell growth, proliferation, and survival . In medicine, this compound is being explored as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and age-related conditions . In industry, it is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Rapamycin analog-2 exerts its effects by binding to the FK506-binding protein 12 (FKBP12) and forming a complex that inhibits the activity of the mTOR complex 1 (mTORC1) . This inhibition blocks the downstream signaling pathways involved in cell growth and proliferation, leading to reduced cell division and increased autophagy . The molecular targets of this compound include the mTORC1 components, such as raptor and mLST8, as well as downstream effectors like S6 kinase and 4E-BP1 .
Vergleich Mit ähnlichen Verbindungen
Rapamycin analog-2 is compared with other rapamycin analogs, such as temsirolimus and everolimus, which are also mTOR inhibitors . While all these compounds share a similar molecular scaffold, this compound has unique modifications that enhance its selectivity and reduce its side effects . For example, this compound is more selective for mTORC1 compared to mTORC2, which reduces the risk of metabolic and immunological side effects . Other similar compounds include DL001, which is highly selective for mTORC1 and has shown promising results in preclinical studies .
Eigenschaften
Molekularformel |
C80H106N4O18 |
|---|---|
Molekulargewicht |
1411.7 g/mol |
IUPAC-Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C80H106N4O18/c1-15-61(57-49-71(93-9)75(97-13)72(50-57)94-10)77(85)83-37-19-17-27-63(83)79(87)101-65(33-29-53-31-35-67(89-5)69(45-53)91-7)55-23-21-25-59(47-55)99-43-41-81(3)39-40-82(4)42-44-100-60-26-22-24-56(48-60)66(34-30-54-32-36-68(90-6)70(46-54)92-8)102-80(88)64-28-18-20-38-84(64)78(86)62(16-2)58-51-73(95-11)76(98-14)74(52-58)96-12/h21-26,31-32,35-36,45-52,61-66H,15-20,27-30,33-34,37-44H2,1-14H3/t61-,62-,63-,64-,65+,66+/m0/s1 |
InChI-Schlüssel |
VIWYPOBHRWLWQA-BPNHAYRBSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


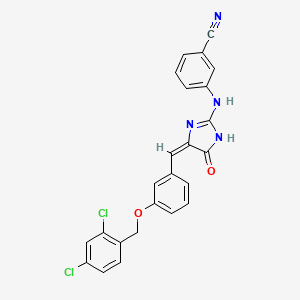
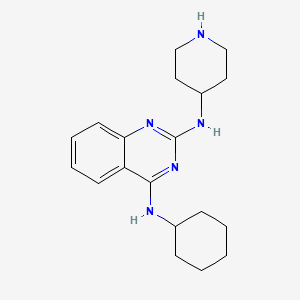


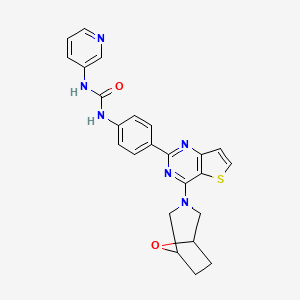

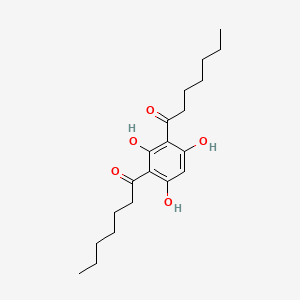
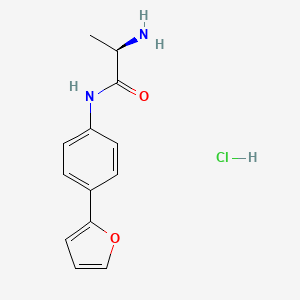
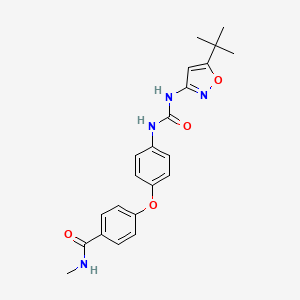
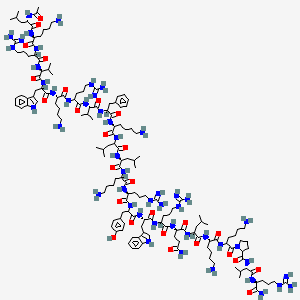
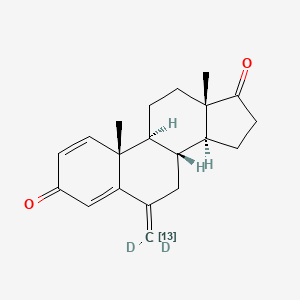

![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
